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Compound of Interest

Compound Name: Jdtic

Cat. No.: B1588353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the kappa-opioid receptor

(KOR) selectivity and pharmacology of JDTic, ((3R)-7-hydroxy-N-[(1S)-1-(((3R,4R)-4-(3-

hydroxyphenyl)-3,4-dimethyl-1-piperidinyl)methyl)-2-methylpropyl]-1,2,3,4-tetrahydro-3-

isoquinoline-carboxamide). JDTic is a potent and highly selective KOR antagonist with a

characteristically long duration of action, making it a critical tool for preclinical research and a

potential therapeutic for various neuropsychiatric disorders.

Quantitative Selectivity and Potency Profile
JDTic is distinguished by its exceptional affinity and selectivity for the human kappa-opioid

receptor (hKOR) over the mu (MOR) and delta (DOR) opioid receptors. This high selectivity

minimizes off-target effects, which is crucial for both research and therapeutic applications.

Quantitative data from binding and functional assays are summarized below.

Radioligand Binding Affinity
Binding affinity is typically determined by competitive radioligand binding assays, which

measure the ability of an unlabeled compound (JDTic) to displace a radiolabeled ligand from

the receptor. The inhibition constant (Ki) is a measure of the affinity of the antagonist for the

receptor.
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Receptor
Subtype

Ligand Ki (nM)
Selectivity
Ratio
(KOR/MOR)

Selectivity
Ratio
(KOR/DOR)

Reference

Human

Kappa

(hKOR)

JDTic 0.32 - - [1]

Human Mu

(hMOR)
JDTic >320 ~1000-fold - [1]

Human Delta

(hDOR)
JDTic >320 - ~1000-fold [1]

Table 1: JDTic Binding Affinity at Human Opioid Receptors.

Functional Antagonist Potency
Functional assays measure the ability of an antagonist to inhibit the signaling response induced

by an agonist. The [35S]GTPγS binding assay is a common method that quantifies G-protein

activation, a primary step in KOR signaling. The antagonist equilibrium dissociation constant

(Ke) derived from this assay reflects the functional potency of the antagonist.

Assay Type Receptor Agonist
JDTic Ke
(nM)

Selectivity
(vs.
MOR/DOR)

Reference

[35S]GTPγS

Binding
KOR various 0.02 >100-fold [1][2]

[35S]GTPγS

Binding
MOR DAMGO >100 -

[35S]GTPγS

Binding
DOR SNC80 >100 -

Table 2: JDTic Functional Antagonist Potency.
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Signaling Pathways
The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals

through the Gi/Go pathway. However, JDTic exhibits a complex signaling profile, acting as a

potent antagonist at the canonical G-protein pathway while uniquely activating a non-canonical

stress-activated kinase pathway.

Canonical G-Protein and β-Arrestin Pathways
Upon activation by an agonist (e.g., Dynorphin, U-50,488), the KOR couples to Gi/Go proteins.

This leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP)

levels, and the modulation of ion channels via Gβγ subunits. Receptor activation also promotes

phosphorylation by G-protein coupled Receptor Kinases (GRKs), leading to the recruitment of

β-arrestin. β-arrestin binding desensitizes the G-protein signal and can initiate G-protein-

independent signaling, such as activating the p38 MAP kinase (MAPK) pathway. JDTic is a

potent antagonist of these agonist-driven events, blocking both G-protein activation and β-

arrestin recruitment.
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Canonical KOR G-protein and β-arrestin signaling pathways.

JDTic-Mediated JNK Activation
Uniquely for a KOR antagonist, JDTic has been shown to actively stimulate the

phosphorylation of c-Jun N-terminal kinase (JNK), a member of the MAPK family. This effect is

dependent on the presence of the KOR, as it is not observed in cells lacking the receptor. This

JNK activation is thought to underlie the exceptionally long duration of action of JDTic, which

persists for weeks after a single administration, by functionally disrupting KOR signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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